molecular formula C7H14O2 B1148471 (1S,2S)-2-Methoxycyclohexanol CAS No. 134108-68-2

(1S,2S)-2-Methoxycyclohexanol

Cat. No.: B1148471
CAS No.: 134108-68-2
M. Wt: 130.186
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Description

(1S,2S)-2-Methoxycyclohexanol is a chiral alcohol with the molecular formula C7H14O2. It is characterized by the presence of a methoxy group (-OCH3) and a hydroxyl group (-OH) attached to a cyclohexane ring. The compound is notable for its stereochemistry, with both substituents positioned on the same side of the cyclohexane ring, resulting in the (1S,2S) configuration. This stereochemistry imparts unique physical and chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-Methoxycyclohexanol can be achieved through several methods. One common approach involves the reduction of (1S,2S)-2-Methoxycyclohexanone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of (1S,2S)-2-Methoxycyclohexanone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is advantageous due to its scalability and efficiency in producing large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions: (1S,2S)-2-Methoxycyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form (1S,2S)-2-Methoxycyclohexanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to (1S,2S)-2-Methoxycyclohexane using strong reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium iodide (NaI) in acetone.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium iodide (NaI) in acetone.

Major Products Formed:

    Oxidation: (1S,2S)-2-Methoxycyclohexanone.

    Reduction: (1S,2S)-2-Methoxycyclohexane.

    Substitution: Various substituted cyclohexanols depending on the nucleophile used.

Scientific Research Applications

(1S,2S)-2-Methoxycyclohexanol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound serves as a model substrate in enzymatic studies to understand the stereospecificity of various enzymes.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of bioactive compounds.

    Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals due to its pleasant odor and chemical stability.

Mechanism of Action

The mechanism of action of (1S,2S)-2-Methoxycyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the methoxy group can participate in hydrophobic interactions, further modulating the compound’s biological activity. These interactions can affect enzyme activity, receptor binding, and cellular signaling pathways, leading to diverse biological effects.

Comparison with Similar Compounds

  • (1R,2R)-2-Methoxycyclohexanol
  • (1S,2S)-2-Methoxycyclohexanone
  • (1S,2S)-2-Methoxycyclohexane

Comparison:

    (1R,2R)-2-Methoxycyclohexanol: This enantiomer has the same molecular formula but different stereochemistry, resulting in distinct physical and chemical properties.

    (1S,2S)-2-Methoxycyclohexanone: This compound is the oxidized form of (1S,2S)-2-Methoxycyclohexanol and exhibits different reactivity and applications.

    (1S,2S)-2-Methoxycyclohexane: This reduced form lacks the hydroxyl group, leading to different chemical behavior and uses.

The unique stereochemistry of this compound distinguishes it from its analogs, making it particularly valuable in applications requiring specific chiral properties.

Biological Activity

(1S,2S)-2-Methoxycyclohexanol, also known by its IUPAC name (1S,2S)-2-methoxycyclohexan-1-ol, is a cyclic alcohol with the molecular formula C7_7H14_{14}O2_2 and a molecular weight of 130.187 g/mol. This compound has garnered interest in various fields due to its potential biological activities, including anti-inflammatory and antimicrobial properties.

PropertyValue
Molecular FormulaC7_7H14_{14}O2_2
Molecular Weight130.187 g/mol
CAS Number134108-92-2
PubChem CID10197706

1. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro tests using Raw 264.7 macrophages demonstrated that this compound can inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production, which is a marker of inflammation. The inhibition of inducible nitric oxide synthase (iNOS) expression was observed at varying concentrations, suggesting that the compound may modulate inflammatory responses effectively .

2. Antimicrobial Properties

Research into the antimicrobial properties of this compound indicates that it may possess activity against certain bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes, although further studies are required to elucidate the precise pathways involved.

Case Study: In Vitro Evaluation of Biological Activity

A study conducted on several carvone derivatives, including this compound, assessed their cytotoxicity and anti-inflammatory properties. The results indicated that while some derivatives showed significant cytotoxic effects at high concentrations, this compound exhibited a more favorable profile with lower cytotoxicity and effective inhibition of NO production .

Table: Summary of Biological Activity Findings

CompoundCytotoxicityNO Production InhibitioniNOS Expression Inhibition
This compoundLowSignificantModerate
R-(−)-8-acetoxycarvotanacetoneHighModerateHigh
S-(+)-8-acetoxycarvotanacetoneModerateSignificantLow

The biological activity of this compound can be attributed to its structural properties that allow it to interact with various biological targets:

  • Inhibition of iNOS : The compound's ability to inhibit iNOS suggests a mechanism where it reduces inflammatory mediator production during immune responses.
  • Antimicrobial Action : Preliminary findings suggest that the compound may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.

Future Directions and Research Opportunities

Further research is needed to explore the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

  • In Vivo Studies : To confirm the efficacy and safety of the compound in living organisms.
  • Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.
  • Formulation Development : Investigating potential applications in pharmaceuticals or nutraceuticals based on its bioactivity.

Properties

IUPAC Name

(1S,2S)-2-methoxycyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-9-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQQZLGQRIVCNH-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CCCC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7429-40-5
Record name Cyclohexanol, 2-methoxy-, (1R,2R)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Ruthenium Catalyzed Hydrogenations. For guaiacol hydrogenation in the presence of ruthenium catalyst the products were similar to those identified earlier in our laboratory. At 150° C., 30% of the guaiacol had already been converted by the time the reactor reached temperature, time zero in FIG. 1. The primary product was that resulting from saturation of the phenolic ring, 2-methoxycyclohexanol (60% yield @ 4 h). Cyclohexanediol was the secondary product (11%), although cyclohexanol was also significant (6%). The methanol byproduct was found (1%). There was little phenol formed at this temperature. At 200° C. the initial conversion of guaiacol during heatup was 44%. As shown in FIG. 2 the methoxycyclohexanols were still the main product (54% yield @ 4 h), but cyclohexanediol became less important (4%) while more cyclohexanol was formed (12%). More methanol was present (2%), as was more phenol. At 250° C., 60% of the guaiacol was converted by the time the reactor reached temperature. As shown in FIG. 3 cyclohexanol almost surpassed methoxycyclohexanols as the main product. Methoxycyclohexanol yield peaked at 17% in the 1 to 2 h range before reacting on to secondary products. The maximum cyclohexanol yield was 13%. Cyclohexanediol was only a minor product (1%). More phenol was evident and cyclohexane became a significant product (2%); however, the hexane recovery is likely limited by its low solubility in the water. More cyclohexane may have been actually produced and remained in the reactor as a separate light phase, which could not be sampled by our method. Over the period of the test, the amount of aqueous phase products is reduced. A large methane gas product was produced in this test, as has been reported for processing at these conditions of temperature and catalyst wherein phenol was extensively gasified at as low as 250° C.xi At 300° C., phenol is the primary product that was recoverable. Cyclohexanol and methoxycyclohexanol are early products which are reduced to low levels within the first hour at temperature. All three isomers of methyl-phenol (cresols) are significant byproducts, as is benzene. Cyclohexane is present in the water product only at low concentration, but is likely present as a significant product in a separate phase. Because of the large amount of methane gas formation, this test was hydrogen limited with the reactor pressure surpassing the pressure set point after 1 h of operation and this factor is expected to have skewed the mechanism away from the high-use hydrogenation pathways, such as saturation of the aromatic ring. xiElliott, D. C.; Hart, T. R.; Neuenschwander, G. G. “Chemical Processing in High-Pressure Aqueous Environments. 8. Improved Catalysts for Hydrothermal Gasification.” Ind Eng. Chem. Res. 45(11) 3776-81, 2006.
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Synthesis routes and methods II

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